

N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-DL-3-Cyanophenylalanine**

Cat. No.: **B062941**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties of **N-Boc-DL-3-Cyanophenylalanine**, a key building block in peptide synthesis and drug discovery. This document synthesizes available data on its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines a logical workflow for its preparation.

Core Chemical and Physical Properties

N-Boc-DL-3-Cyanophenylalanine is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a nitrile group on the meta position of the phenyl ring. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable component in the design of novel peptides and small molecule therapeutics.

Physicochemical Data

The following table summarizes the key quantitative data for **N-Boc-DL-3-Cyanophenylalanine**.

Property	Value	Source
CAS Number	191872-32-9	[1] [2]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄	[1] [2]
Molecular Weight	290.314 g/mol	[1]
Boiling Point	485.4 ± 40.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	247.4 ± 27.3 °C	[1]
Melting Point	Not Available	[1]

Solubility

While specific solubility data for **N-Boc-DL-3-Cyanophenylalanine** is not readily available, its structural analog, N-Boc-L-phenylalanine, is soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[\[3\]](#)[\[4\]](#) It is anticipated that **N-Boc-DL-3-Cyanophenylalanine** exhibits similar solubility in polar organic solvents.

Spectral Data Reference

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **N-Boc-DL-3-Cyanophenylalanine** is not publicly available. However, the spectral data for the closely related compound, N-Boc-L-phenylalanine, can serve as a useful reference for researchers.

N-Boc-L-phenylalanine (Reference)

¹H NMR (CD₃OD) δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, H β), 3.16 (dd, 1 H, J = 14.6, H β), 4.36 (dd, 1 H, J = 9.6, H α), 7.26 (s, 5 H, phenyl)[5]

¹³C NMR Spectral data available, but specific shifts not detailed in search results.[6][7]

IR Spectrum Available, but peak values not detailed in search results.[8]

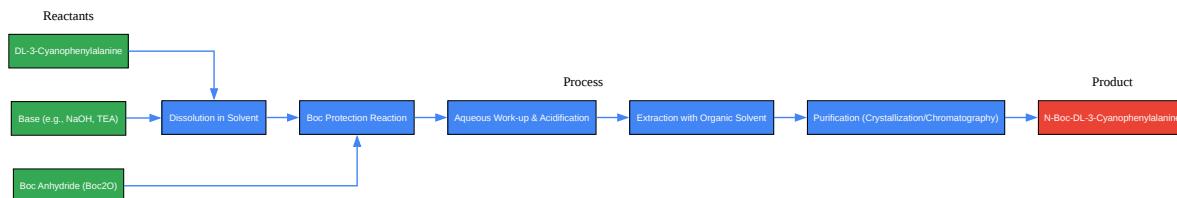
Mass Spectrum Available, but fragmentation pattern not detailed in search results.[9]

Experimental Protocol: Synthesis of N-Boc-DL-3-Cyanophenylalanine

The following is a generalized experimental protocol for the synthesis of **N-Boc-DL-3-Cyanophenylalanine** based on standard Boc-protection procedures for amino acids.

Materials:

- DL-3-Cyanophenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Saturated citric acid solution or dilute Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)


- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- **Dissolution:** Dissolve DL-3-Cyanophenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (e.g., dioxane, THF) and water containing a base like triethylamine.
- **Addition of Boc Anhydride:** Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc_2O) portion-wise while stirring vigorously.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - If an organic solvent was used, remove it under reduced pressure.
 - Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted Boc_2O and by-products.
 - Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl). The product should precipitate out or form an oil.
- **Extraction:** Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.
- **Drying and Evaporation:** Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **N-Boc-DL-3-Cyanophenylalanine** can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **N-Boc-DL-3-Cyanophenylalanine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **N-Boc-DL-3-Cyanophenylalanine**.

Applications in Research and Development

N-Boc-DL-3-Cyanophenylalanine is a valuable building block in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis to create peptides with unnatural amino acids.[10] The cyano group can serve as a unique infrared probe or be further chemically modified.
- Drug Discovery: The incorporation of this amino acid can influence the conformation, stability, and binding affinity of peptide-based drugs.[11]
- Bioconjugation: The cyano group can potentially be used in bioconjugation chemistry to link peptides to other molecules or surfaces.[10]

This technical guide provides a summary of the currently available information on **N-Boc-DL-3-Cyanophenylalanine**. Further experimental investigation is required to fully characterize its properties and expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BOC-DL-3-CYANOPHENYLALANINE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]
- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbino.com [nbino.com]
- To cite this document: BenchChem. [N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062941#n-boc-dl-3-cyanophenylalanine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com